molecular formula C19H19FN4O2S2 B2519177 N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 1448043-94-4

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide

Cat. No. B2519177
CAS RN: 1448043-94-4
M. Wt: 418.51
InChI Key: UMQPPWSNVSKLCR-UHFFFAOYSA-N
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Description

The compound appears to be a polyfunctionally substituted heterocyclic compound, which is a class of compounds known for their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, it shares structural similarities with the compounds discussed in the first paper, where heterocyclic derivatives were synthesized from a cyanoacetamide precursor. These derivatives included various rings such as thiophene, which is also present in the compound of interest .

Synthesis Analysis

The synthesis of related heterocyclic compounds, as described in the first paper, involves the reaction of a cyanoacetamide precursor with different reagents to yield a variety of heterocyclic rings . The synthesis pathways are characterized by regioselective attacks and cyclization, leading to a diverse set of products. Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic strategies could be employed, utilizing a cyanoacetamide precursor and specific reagents to introduce the cyclopropyl, thiophene, and triazole functionalities.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds can be complex, and the analysis often requires advanced techniques such as NMR and X-ray diffraction. The second paper provides an example of how N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was characterized using 1H NMR, 13C NMR, 19F NMR, IR, and X-ray diffraction . These techniques could similarly be applied to determine the structure of the compound , ensuring the correct placement of substituents and confirmation of the molecular conformation.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds is influenced by the presence of various functional groups and the electronic nature of the heterocyclic ring. The first paper discusses the diverse reactivity of the synthesized products, which undergo reactions such as dipolar cyclization and dinucleophilic-bielectrophilic attack . The compound , with its multiple reactive sites, would likely exhibit a range of chemical behaviors that could be exploited in further synthetic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are crucial for their potential applications, especially in medicinal chemistry. The first paper indicates that most of the synthesized compounds showed high inhibitory effects against various human cancer cell lines . This suggests that the compound may also possess significant biological activity, which could be further explored through in vitro antiproliferative assays. The solubility, stability, and reactivity of the compound would also be important factors to consider in its application and handling.

Scientific Research Applications

Antifungal and Apoptotic Effects

Compounds with triazole-oxadiazole structures have demonstrated potent antifungal and apoptotic effects against Candida species, indicating potential as antifungal agents. These compounds were shown to induce apoptosis in Candida cells, highlighting their mechanism of action and underscoring their therapeutic potential in treating fungal infections (Çavușoğlu, Yurttaş, & Cantürk, 2018).

Anticancer Properties

Research into quinazolinone-based derivatives, which share a similar motif with the compound , has shown these compounds to have potent inhibitory activity against VEGFR-2 and EGFR tyrosine kinases. This suggests their utility as anti-cancer agents, with the ability to target specific pathways involved in cancer cell proliferation and survival (Riadi et al., 2021).

Antitumor Activity

The synthesis of new molecules featuring a 1,2,4-triazole moiety has led to the identification of compounds with significant antitumor activity. These molecules were more effective against melanoma cell lines, with select compounds exhibiting high cytotoxicity in 3D cancer cell cultures. This research suggests the potential of triazole derivatives in the development of novel anticancer therapies (Šermukšnytė et al., 2022).

Structural and Material Science Applications

The structural elucidation of thiophene derivatives has provided valuable insights into their potential applications in material science and pharmaceuticals. These compounds have exhibited a wide range of biological activities and are utilized in various technological applications, such as in the development of organic semiconductors and chemical sensors (Nagaraju et al., 2018).

properties

IUPAC Name

N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2S2/c20-13-3-7-15(8-4-13)28-12-17(25)21-9-10-23-19(26)24(14-5-6-14)18(22-23)16-2-1-11-27-16/h1-4,7-8,11,14H,5-6,9-10,12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQPPWSNVSKLCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CCNC(=O)CSC3=CC=C(C=C3)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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